ストレプトリジン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Streptolidine Dihydrochloride is a compound with the molecular formula C₆H12N₄O₃ • 2 (HCl) and a molecular weight of 261.11 . It is an amino acid isolated from the hydrolyzate of the Streptomyces antibiotics streptothricin and streptolin .

Synthesis Analysis

The biosynthesis of streptolidine involves two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms . A convergent, diversity-enabling total synthesis of the natural product streptothricin F has been achieved . Key features of this synthesis include a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury (ii) chloride-mediated desulfurization-guanidination .

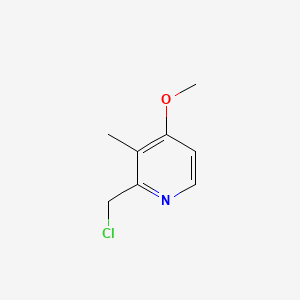

Molecular Structure Analysis

The molecular structure of Streptolidine Dihydrochloride is complex and involves a bicyclic streptolidine . The structure can be analyzed using techniques such as X-ray diffraction , which provides insights into the powder structure of the compound.

Chemical Reactions Analysis

The chemical reactions involving Streptolidine Dihydrochloride are complex and involve multiple steps. For example, the TRAP test is based on the antioxidants’ capacity to inhibit the reaction between peroxyl radicals and a target molecule . More detailed analysis would require specific experimental data.

Physical and Chemical Properties Analysis

Streptolidine Dihydrochloride has a molecular weight of 261.11 . Other physical and chemical properties such as solubility, melting point, and boiling point are not explicitly mentioned in the search results. These properties can be determined through experimental methods .

科学的研究の応用

抗生物質特性

ストレプトリジン二塩酸塩は、ストレプトスリシン系抗生物質に属し、最初に発見された抗生物質の一つです {svg_1}. これらの抗生物質は、多くの天然物スクリーニングで見つかっており、その抗菌特性で知られています {svg_2}.

抗菌剤耐性感染症の対策

抗生物質耐性の増加により、ストレプトスリシン系抗生物質の臨床的可能性が再評価されています {svg_3}. これらの抗生物質は、いわゆるスーパーバクテリアに対抗する役割を果たす可能性があります {svg_4}.

新たな耐性メカニズムの可能性

この抗生物質クラスの潜在的な広範な臨床的導入に伴い、新たな耐性メカニズムや決定因子が生じる可能性に焦点を当てています {svg_5}.

4. 高度な薬剤耐性グラム陰性菌に対する効果 ストレプトスリシン系天然物混合物の構成要素であるストレプトスリシンFは、高度な薬剤耐性を持つグラム陰性菌に対して有効であることがわかっています {svg_6}. これは、70Sリボソームの30Sサブユニットと相互作用します {svg_7}.

5. 薬剤耐性グラム陰性病原体に対する潜在的治療薬 ストレプトリジン二塩酸塩を含むストレプトスリシン骨格は、そのユニークで有望な活性に基づき、薬剤耐性を持つグラム陰性病原体に対する潜在的治療薬として、さらなる前臨床的探索に値します {svg_8}.

作用機序

Target of Action

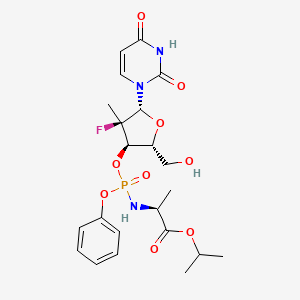

Streptolidine Dihydrochloride, a component of the streptothricin class of antibiotics, primarily targets the 30S subunit of the 70S ribosome in bacteria . The 30S subunit is a crucial component of the bacterial protein synthesis machinery, and its disruption leads to the inhibition of protein synthesis .

Mode of Action

Streptolidine Dihydrochloride interacts with its target by forming extensive hydrogen bonds. Specifically, the streptolidine moiety of the compound, acting as a guanine mimetic, forms hydrogen bonds with the 16S rRNA C1054 nucleobase (Escherichia coli numbering) in helix 34 . This interaction disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Streptolidine Dihydrochloride is the protein synthesis pathway in bacteria. By targeting the 30S subunit of the 70S ribosome, the compound disrupts the translation process, preventing the synthesis of essential proteins and thereby inhibiting bacterial growth .

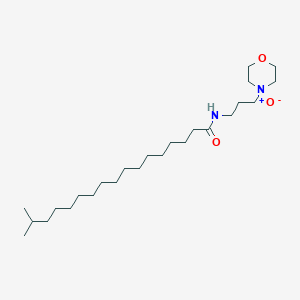

Pharmacokinetics

Similar antibiotics have been shown to have their side effects moderated through changes in dosing, increasing purity, and altering pharmacokinetics

Result of Action

The result of Streptolidine Dihydrochloride’s action is the inhibition of protein synthesis in bacteria, leading to the cessation of bacterial growth. This makes it an effective antibiotic against highly drug-resistant gram-negative bacteria .

Action Environment

The action of Streptolidine Dihydrochloride can be influenced by various environmental factors. For instance, the compound was first discovered in the environment and remains one of the most recovered antimicrobials in natural product screens . .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Streptolidine Dihydrochloride involves the condensation of 3-methyl-2-butenal with glycine followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3-methyl-2-butenal", "Glycine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-butenal with glycine in the presence of sodium hydroxide to form N-(3-methyl-2-butenyl)glycine", "Step 2: Reduction of N-(3-methyl-2-butenyl)glycine with sodium borohydride to form N-(3-methyl-2-butanyl)glycine", "Step 3: Cyclization of N-(3-methyl-2-butanyl)glycine with hydrogen chloride gas to form 3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole", "Step 4: Methylation of 3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with methanol and hydrochloric acid to form Streptolidine", "Step 5: Formation of Streptolidine Dihydrochloride by treating Streptolidine with hydrochloric acid in methanol and acetic acid" ] } | |

CAS番号 |

37774-01-9 |

分子式 |

C₆H₁₄Cl₂N₄O₃ |

分子量 |

261.11 |

同義語 |

[4S-[4α,5β(S*)]]-2-Amino-5-(2-amino-1-hydroxyethyl)-4,5-dihydro-1H-imidazole-4-carboxylic Acid; (4S,5S)-2-Amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic Acid; _x000B_2-Amino-5-(2-amino-1-hydroxyethyl)-2-imidazoline-4-carboxylic |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)